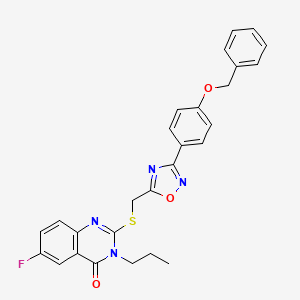
2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one represents a unique chemical entity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one typically involves a multi-step process:
Formation of the oxadiazole ring: : This is often achieved through the reaction of benzyloxy benzohydrazide with chloroacetyl chloride in the presence of an acid catalyst, leading to the formation of the oxadiazole core.
Introduction of the fluoroquinazolinone moiety: : This step involves the nucleophilic substitution reaction of 6-fluoro-3-propylquinazolin-4(3H)-one with the oxadiazole intermediate, using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Thiol addition: : The final compound is obtained by reacting the intermediate with a suitable thiol reagent under controlled conditions, typically in an inert atmosphere.
Industrial Production Methods: The industrial production may incorporate these steps with optimized reaction conditions and yields. This might involve continuous flow processes to enhance efficiency and scalability, ensuring high purity and yield.
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions where specific functional groups such as thiols can be converted into disulfides or sulfoxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : It can also undergo reduction reactions, such as the reduction of the oxadiazole ring to corresponding amines using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: : Halogenation reactions can replace the fluorine atom with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: : H2O2, m-CPBA.
Reduction: : LiAlH4.
Substitution: : Nucleophilic agents in the presence of a base.
Major Products: The reactions can yield various products such as disulfides, sulfoxides, and amines, depending on the reaction conditions and reagents used.
Chemistry
Used as a precursor in organic synthesis for developing new compounds with potential therapeutic properties.
Biology
Investigated for its interactions with specific proteins and enzymes due to its unique molecular structure.
Medicine
Industry
Utilized in the synthesis of advanced materials and as a chemical probe in various industrial processes.
作用機序
Mechanism: The compound exerts its effects through specific interactions with molecular targets such as enzymes and receptors. Its unique structure allows it to bind selectively to active sites, inhibiting or modifying the function of these biomolecules.
Molecular Targets and Pathways
Targets: : Enzymes, protein kinases, and receptors.
Pathways: : Signal transduction pathways, metabolic pathways.
Similar Compounds
2-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazole: : Shares a similar oxadiazole ring but lacks the quinazolinone moiety.
6-Fluoro-3-propylquinazolin-4(3H)-one: : Contains the quinazolinone core but does not have the oxadiazole ring.
Thioquinazolines: : Compounds with a thio group on the quinazoline ring, differing in substitution patterns.
Uniqueness: 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one stands out due to its combination of oxadiazole and quinazolinone moieties linked through a thiomethyl bridge. This unique structure confers distinctive chemical and biological properties, making it a valuable subject for further research and development.
There you have it! What's next on the agenda?
特性
IUPAC Name |
6-fluoro-2-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S/c1-2-14-32-26(33)22-15-20(28)10-13-23(22)29-27(32)36-17-24-30-25(31-35-24)19-8-11-21(12-9-19)34-16-18-6-4-3-5-7-18/h3-13,15H,2,14,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPKVVYHCLONPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2398312.png)
![N-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)FURAN-2-CARBOXAMIDE](/img/structure/B2398315.png)
![methyl 4-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methoxy)benzoate](/img/structure/B2398318.png)
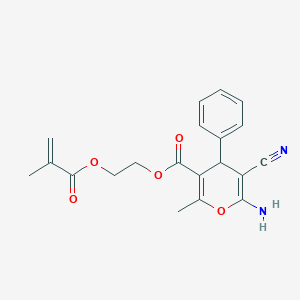
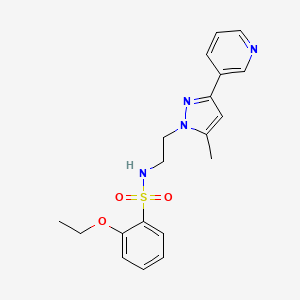

![N-(3-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2398325.png)


![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398329.png)
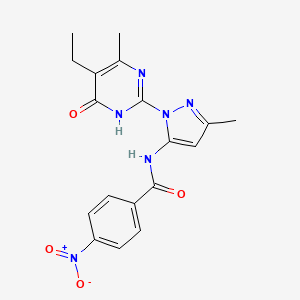
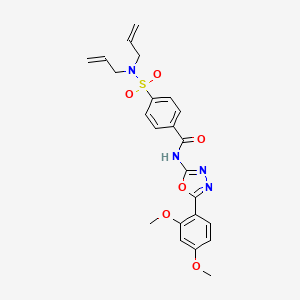
![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B2398333.png)

